2-Methylnaphthalene-d10
CAS No.: 7297-45-2
Cat. No.: VC21121911
Molecular Formula: C11H10
Molecular Weight: 152.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7297-45-2 |
|---|---|
| Molecular Formula | C11H10 |
| Molecular Weight | 152.26 g/mol |
| IUPAC Name | 1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene |
| Standard InChI | InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D |
| Standard InChI Key | QIMMUPPBPVKWKM-UZHHFJDZSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
| SMILES | CC1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Identity and Structure
Basic Identification
2-Methylnaphthalene-d10 is a deuterium-labeled version of 2-methylnaphthalene, where all hydrogen atoms have been substituted with deuterium. The compound is identified by the following parameters:
| Parameter | Information |
|---|---|
| Chemical Name | 2-Methylnaphthalene-d10 |
| CAS Number | 7297-45-2 |
| Molecular Formula | C11D10 |
| Molecular Weight | 152.26 g/mol |
| IUPAC Name | 1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene |
| Accurate Mass | 152.141 |
The compound is also known by several synonyms including [2H10]-2-Methylnaphthalene and 2-Methylnaphthalene-d10 in isooctane, depending on its formulation and specific application .
Physical Properties
2-Methylnaphthalene-d10 possesses distinctive physical properties that make it suitable for various analytical applications:
| Property | Value |
|---|---|
| Physical State | Low-Melting Solid |
| Color | White to Off-White |
| Melting Point | 34-36°C |
| Boiling Point | 241-242°C |
| Density | 1.071 g/mL at 25°C |
| Flash Point | 208°F |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol |
These physical properties closely resemble those of non-deuterated 2-methylnaphthalene, with slight variations due to the isotopic substitution effect .
Applications in Analytical Chemistry
Use as Reference Standard
2-Methylnaphthalene-d10 serves as a critical reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its deuterium labeling makes it an ideal internal standard for quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, allowing analysts to compensate for variations in sample preparation and instrument response .
The compound is frequently employed in standardized analytical methods, such as ASTM D5769, which is used for the determination of benzene, toluene, and total aromatics in finished gasoline. In these applications, it is often part of a calibration curve with other deuterated internal standards .
Role in Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry (IDMS), 2-Methylnaphthalene-d10 provides excellent results due to its chemical behavior being virtually identical to non-deuterated 2-methylnaphthalene, while maintaining distinctly different mass spectral characteristics. This property allows for accurate quantification of 2-methylnaphthalene in complex matrices such as environmental samples, petroleum products, and biological specimens .
A typical calibration approach involves preparing a series of standards with varying concentrations of analytes while maintaining a constant concentration of 2-Methylnaphthalene-d10 as an internal standard. The relevant data from ASTM D5769 calibration standards illustrates this approach:
| Component | Standard 1 (Wt.%) | Standard 2 (Wt.%) | Standard 3 (Wt.%) | Standard 4 (Wt.%) | Standard 5 (Wt.%) |
|---|---|---|---|---|---|
| 2-Methylnaphthalene | 2.43 | 1.37 | 0.730 | 0.3773 | 0.1919 |
| Deuterated Internal Standards | Fixed concentration | Fixed concentration | Fixed concentration | Fixed concentration | Fixed concentration |
This calibration approach allows for highly accurate quantification across a wide dynamic range .
Chemical Behavior and Reactivity
Reaction Pathways
The primary reaction pathway for 2-Methylnaphthalene-d10 involves hydrogen atom abstraction, particularly in reactions with chlorine atoms. This behavior is similar to that of its non-deuterated counterpart, with the abstraction process leading to the formation of various products including naphthaldehyde and naphthyl alcohol derivatives.
Stability Characteristics
| Format | Specifications | Common Uses |
|---|---|---|
| Neat compound | 98 atom % D, min 98% Chemical Purity | Reference material, synthesis |
| Solution in isooctane | Varying concentrations | Analytical standard |
| Part of calibration kits | Multiple concentration levels | Method standardization |
The high isotopic purity (typically ≥98 atom % D) ensures reliable analytical results, especially in isotope dilution techniques .
Quality Control Parameters
For analytical applications, key quality control parameters for 2-Methylnaphthalene-d10 include:
-
Chemical purity (typically ≥98%)
-
Isotopic purity (deuterium content, typically ≥98 atom % D)
-
Absence of significant impurities that might interfere with analytical methods
-
Proper certification and documentation of purity and isotopic composition
Research Applications and Case Studies
Environmental Analysis
2-Methylnaphthalene-d10 plays a crucial role in environmental monitoring, particularly in the analysis of polycyclic aromatic hydrocarbons (PAHs) in soil, water, and air samples. The compound serves as an internal standard that allows for precise quantification of these environmental contaminants, even in complex matrices with potential interferents .
Environmental researchers utilize this compound in studies tracking the fate and transport of PAHs in various ecosystems, providing valuable data for risk assessment and remediation efforts.
Metabolic Studies
By incorporating 2-Methylnaphthalene-d10 into experimental designs, scientists can track metabolic pathways within biological systems. The deuterium labeling allows researchers to follow the compound through various biochemical transformations, distinguishing between the original compound and its metabolites through mass spectrometry analysis.
This application is particularly valuable in toxicological studies investigating the metabolism of PAHs and related compounds in mammalian systems, providing insights into detoxification mechanisms and potential biomarkers of exposure.
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